

## function of odd-chain fatty acids in lipids

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An In-Depth Technical Guide on the Core Functions of Odd-Chain Fatty Acids in Lipids

For: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Odd-chain fatty acids (OCFAs), once considered minor and physiologically insignificant lipids, are now recognized for their multifaceted roles in metabolism, cell signaling, and human health. Characterized by an odd number of carbon atoms, the most studied being pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), these molecules are emerging as important biomarkers and potential therapeutic agents. This technical guide provides a comprehensive overview of the sources, metabolism, and incorporation of OCFAs into complex lipids. It delves into their core functions, including their anaplerotic role in replenishing Krebs cycle intermediates, their influence on cell membrane properties, and their activity as signaling molecules through receptors like GPR40. Furthermore, this document summarizes key quantitative data, details common experimental protocols for OCFA analysis, and presents critical metabolic and signaling pathways.

### **Introduction to Odd-Chain Fatty Acids (OCFAs)**

For decades, fatty acid research predominantly focused on even-chain fatty acids, which constitute the vast majority of lipids in the human body.[1] OCFAs, present in trace amounts (<1% of total plasma fatty acids), were often used merely as internal standards in analytical chemistry due to their low endogenous concentrations.[1][2] However, a growing body of epidemiological evidence has linked higher circulating levels of C15:0 and C17:0 with a lower



risk of cardiometabolic diseases, including type 2 diabetes (T2D) and cardiovascular disease, sparking renewed interest in their biological functions.[3][4][5]

OCFAs are structurally similar to their even-chain counterparts but differ critically in their metabolism. The terminal three-carbon unit, propionyl-CoA, resulting from their beta-oxidation, provides a direct entry point into the Krebs (TCA) cycle, a process known as anaplerosis, which has significant implications for cellular energy and biosynthesis.[2][5][6] This guide explores the journey of OCFAs from their origins to their functional integration into cellular lipid networks.

#### **Sources of Odd-Chain Fatty Acids**

OCFAs in humans are derived from both exogenous (dietary) and endogenous sources.

- Dietary Intake: The primary dietary sources of OCFAs are ruminant fat, particularly dairy products and meat.[5][6] In ruminants, propionate produced by microbial fermentation in the rumen serves as a primer for fatty acid synthesis, leading to the formation of OCFAs like C15:0 and C17:0.[6] Consequently, the consumption of milk and dairy fat is often associated with increased plasma concentrations of these fatty acids.[2][4]
- Endogenous Synthesis: There is compelling evidence for the endogenous production of OCFAs. One major pathway involves the gut microbiota, where the fermentation of dietary fibers produces short-chain fatty acids, including propionate.[3] This gut-derived propionate can be absorbed and utilized by host cells, such as hepatocytes, as a precursor for the de novo synthesis of OCFAs.[6][7] Another proposed endogenous pathway is the α-oxidation of even-chain fatty acids in peroxisomes, which involves the removal of a single carbon atom to produce an odd-chain fatty acyl-CoA.[3][4]

## **Metabolism and Anaplerotic Function**

The catabolism of OCFAs follows the same beta-oxidation spiral as even-chain fatty acids, yielding acetyl-CoA molecules. However, the final round of oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA (C3).[8]

This propionyl-CoA is the metabolic signature of OCFAs and is central to their unique physiological function. It is converted to the TCA cycle intermediate succinyl-CoA through a crucial three-step enzymatic pathway in the mitochondria.[4][9] This conversion serves an



anaplerotic role, replenishing TCA cycle intermediates that may be depleted for biosynthesis or energy demands.

The pathway is as follows:

- Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase, a biotin (Vitamin B7)-dependent enzyme, to form D-methylmalonyl-CoA.[3][4][10]
- Isomerization (Epimerization): Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[3][4]
- Rearrangement (Mutation): Methylmalonyl-CoA mutase, a vitamin B12 (adenosylcobalamin)dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[3][9][10]

This anaplerotic flux can enhance mitochondrial function, which is particularly relevant in tissues with high energy demands or under conditions of metabolic stress.[11]



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**Caption:** Metabolic fate of odd-chain fatty acids via  $\beta$ -oxidation and anaplerosis.

### **Incorporation and Distribution in Lipid Classes**

Once synthesized or absorbed, OCFAs are activated to their CoA esters and, like their evenchain counterparts, can be incorporated into various complex lipid classes. The distribution of OCFAs is not uniform across these classes, suggesting specific functional roles.[12][13]

Studies using targeted lipidomics on human plasma have revealed a heterogeneous integration of C15:0 and C17:0.[12][13] Triacylglycerols (TAGs), free fatty acids (FFAs), cholesteryl esters (CEs), and phosphatidylcholines (PCs) are the major contributors to the total plasma



abundance of OCFAs.[12] However, the relative concentration of OCFAs can be particularly high in monoacylglycerols (MAGs).[12][13] Furthermore, the ratio of C15:0 to C17:0 varies significantly between lipid classes, with MAGs and diacylglycerols (DAGs) being enriched in C15:0, while phosphatidylethanolamines (PEs) and lysophosphatidylethanolamines (LPEs) are predominantly composed of C17:0.[13]

### **Physiological Functions and Signaling Pathways**

The biological activities of OCFAs extend beyond their role in energy metabolism. They are involved in maintaining cellular homeostasis and participating in signaling cascades.

#### **Cell Membrane Integrity**

As saturated fatty acids, OCFAs can be incorporated into the phospholipid bilayer of cell membranes. This integration can influence membrane fluidity, stability, and the formation of lipid rafts, thereby affecting the function of membrane-bound proteins and signaling complexes. The stable, saturated nature of OCFAs may help protect cell membranes from lipid peroxidation.

### **GPR40 Signaling**

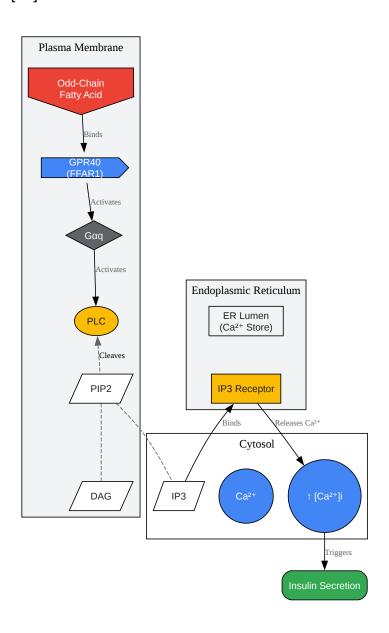
OCFAs, like other long-chain fatty acids, are natural ligands for G-protein coupled receptors (GPCRs), most notably GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[14][15] GPR40 is highly expressed in pancreatic β-cells, enteroendocrine cells, and the brain.[14][15]

Activation of GPR40 in pancreatic  $\beta$ -cells by fatty acids in a glucose-dependent manner leads to the stimulation of insulin secretion.[14] The signaling cascade proceeds as follows:

- Ligand Binding: An OCFA binds to and activates the GPR40 receptor.
- G-Protein Activation: The receptor couples with and activates the Gαq subunit of its associated heterotrimeric G-protein.
- PLC Activation: Gαq activates phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).



- Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca<sup>2+</sup> into the cytoplasm.
- Insulin Exocytosis: The resulting increase in intracellular Ca<sup>2+</sup> concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and the subsequent secretion of insulin.[14]



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Caption: GPR40 signaling pathway activated by odd-chain fatty acids.

#### **Quantitative Data Summary**



The precise quantification of OCFAs in different lipid fractions is crucial for understanding their association with physiological and pathological states.

# Table 1: Distribution of OCFAs Across Plasma Lipid Classes

This table summarizes representative data on the contribution of different lipid classes to the total plasma OCFA pool and the proportion of lipids within each class that contain an OCFA moiety.

Lipid Class	Contribution to Total Plasma L- OCFA (%)¹	Proportion of Lipid Class Containing OCFA (%)¹	Predominant OCFA
Triacylglycerols (TAG)	~30-40%	< 2%	C15:0 & C17:0
Free Fatty Acids (FFA)	~15-25%	< 2%	C17:0 > C15:0
Cholesteryl Esters (CE)	~15-25%	< 2%	C17:0 > C15:0
Phosphatidylcholines (PC)	~10-20%	< 2%	C17:0 > C15:0
Diacylglycerols (DAG)	< 5%	~5-15%	C15:0
Monoacylglycerols (MAG)	< 1%	~30-45%	C15:0
Phosphatidylethanola mines (PE)	< 5%	< 0.2%	C17:0
Lysophosphatidylcholi nes (LPC)	< 5%	< 2%	C17:0 > C15:0

<sup>&</sup>lt;sup>1</sup> Data synthesized from findings reported in the EPIC-Potsdam cohort study.[12][13][16] L-OCFA refers to lipids containing OCFAs.



# Table 2: Association of OCFA-Containing Lipids with Type 2 Diabetes (T2D) Risk

This table presents Hazard Ratios (HRs) from the EPIC-Potsdam study, illustrating the link between specific OCFA-containing lipid classes and T2D incidence.

Lipid Species	Sex	Association with T2D Risk (Quintile 5 vs. Quintile 1)	95% Confidence Interval
Phosphatidylcholine(C 15:0)	Women	Inverse (HR: 0.56)	0.32 - 0.97
Lysophosphatidylcholi ne(C17:0)	Women	Inverse (HR: 0.42)	0.23 - 0.76
Cholesteryl Ester(C17:0)	Both	Inverse	(Statistically significant)
Monoacylglycerol(C15:0)	Both	Inverse	(Statistically significant)
Free Fatty Acid(C17:0)	Women	Positive (HR > 1.0)	(Statistically significant)
Lysophosphatidylcholi ne(C15:0)	Men	Positive (HR: 1.96)	1.06 - 3.63

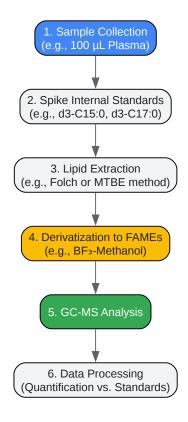
Data adapted from Prada et al., Clin Nutr, 2021.[12][16] An HR < 1.0 indicates a lower risk, while an HR > 1.0 indicates a higher risk.

# **Experimental Protocols**

Accurate analysis of OCFAs in biological matrices is fundamental. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for fatty acid profiling. A typical workflow involves lipid extraction, saponification/transesterification to release fatty acids and convert them to volatile esters, and finally, instrumental analysis.

## **Workflow for OCFA Analysis**





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Caption: Standard experimental workflow for quantitative analysis of OCFAs.

# Protocol 1: Total Lipid Extraction from Plasma (Folch Method)

This protocol is a scaled-down version of the classic Folch method for extracting total lipids from plasma.

- Sample Preparation: To a 1.5 mL glass tube, add 100 μL of plasma.
- Internal Standards: Add a known quantity of deuterated OCFA internal standards (e.g., d3-C15:0, d3-C17:0) to the plasma for accurate quantification.
- Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube. Vortex vigorously for 1 minute to create a single-phase solution and allow proteins to precipitate.
- Phase Separation: Add 400  $\mu$ L of 0.9% NaCl solution (or pure water) to induce phase separation. Vortex for another 30 seconds.



- Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.
- Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.
- Drying: Evaporate the solvent to dryness under a stream of nitrogen gas. The resulting lipid film can be stored at -80°C until derivatization.

# Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This acid-catalyzed method simultaneously esterifies free fatty acids and transesterifies fatty acids from complex lipids.

- Reagent Preparation: Use a commercial 12-14% Boron Trifluoride (BF₃) in methanol solution. This reagent is toxic and moisture-sensitive; handle in a fume hood.
- Reaction: Re-dissolve the dried lipid extract from Protocol 1 in 1 mL of toluene. Add 2 mL of 12-14% BF<sub>3</sub>-methanol reagent.[2]
- Incubation: Cap the tube tightly with a PTFE-lined cap and heat at 80-100°C for 45-60 minutes.[17] This allows for complete conversion to FAMEs.
- Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the tube. Vortex thoroughly for 30 seconds to extract the non-polar FAMEs into the upper hexane layer.
- Collection: Centrifuge at 1,500 x g for 5 minutes to ensure clear phase separation. Carefully
  collect the upper hexane layer containing the FAMEs. This sample is now ready for GC-MS
  analysis.[2]

#### **Protocol 3: GC-MS Analysis**

Injection: Inject 1-2 μL of the FAMEs solution (in hexane) into the GC.



- Gas Chromatography: Use a polar capillary column (e.g., a wax-type column) suitable for FAME separation. A typical temperature program starts at a lower temperature (~120°C), ramps up to separate the FAMEs by chain length and unsaturation, and ends at a higher temperature (~240°C) to elute all components.
- Mass Spectrometry: Operate the MS in either scan mode to identify fatty acids or Selected Ion Monitoring (SIM) mode for higher sensitivity and accurate quantification of specific target ions for each FAME and its corresponding deuterated internal standard.

#### **Conclusion and Future Directions**

The study of odd-chain fatty acids has transitioned from a niche area of lipidology to a significant field with direct relevance to human health and disease. Their unique metabolic fate via propionyl-CoA provides a direct anaplerotic substrate for the TCA cycle, a function not shared by their even-chain counterparts. The inverse association between circulating OCFAs and cardiometabolic disease highlights their potential as protective molecules. The discovery of their role as signaling ligands for receptors like GPR40 opens new avenues for drug development, particularly for metabolic disorders like type 2 diabetes.

Future research should focus on several key areas:

- Dissecting Endogenous vs. Exogenous Contributions: Differentiating the metabolic impact of dietary OCFAs from those produced by the gut microbiome.
- Therapeutic Potential: Investigating the pharmacological effects of pure C15:0 or C17:0 supplementation in pre-clinical and clinical settings.
- Broader Signaling Roles: Exploring the interaction of OCFAs with other cellular receptors and signaling pathways beyond GPR40.
- Lipid Class-Specific Functions: Elucidating why OCFAs are heterogeneously distributed among lipid classes and the functional consequences of this specific incorporation.

This guide provides a foundational understanding for researchers and drug development professionals, underscoring that these once-overlooked fatty acids are critical players in the complex landscape of lipid metabolism and cellular regulation.



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